((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid involves multiple steps, typically starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents. The amino and benzoyl groups are then introduced through subsequent reactions, such as amination and acylation.
Chemical Reactions Analysis
((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid can be compared with other benzofuran derivatives, such as:
2-Benzoylbenzofuran: Lacks the amino and acetic acid groups, making it less versatile in certain reactions.
3-Aminobenzofuran: Lacks the benzoyl and acetic acid groups, limiting its applications in synthesis and biological studies.
7-Hydroxybenzofuran:
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
301538-62-5 |
---|---|
Molecular Formula |
C17H13NO5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-[(3-amino-2-benzoyl-1-benzofuran-7-yl)oxy]acetic acid |
InChI |
InChI=1S/C17H13NO5/c18-14-11-7-4-8-12(22-9-13(19)20)16(11)23-17(14)15(21)10-5-2-1-3-6-10/h1-8H,9,18H2,(H,19,20) |
InChI Key |
SZACDWGQKUUAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)OCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.